12-Methyltridecan-1-ol
Overview
Description
12-Methyltridecan-1-ol: is a long-chain primary fatty alcohol with the molecular formula C₁₄H₃₀O . It is characterized by a methyl group substitution at the twelfth carbon of the tridecanol chain . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Methyltridecan-1-ol can be synthesized through the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride or lithium aluminum hydride . Another method involves the hydroformylation of 1-dodecene followed by hydrogenation .
Industrial Production Methods: In industrial settings, this compound is typically produced via the hydroformylation of alkenes followed by hydrogenation. This process involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst, usually a rhodium or cobalt complex, to form aldehydes, which are then hydrogenated to yield the alcohol .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 12-Methyltridecan-1-ol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form hydrocarbons, although this is less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group into a halide.
Major Products:
Oxidation: 12-Methyltridecanal or 12-Methyltridecanoic acid.
Reduction: 12-Methyltridecane.
Substitution: 12-Methyltridecyl halides.
Scientific Research Applications
12-Methyltridecan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 12-Methyltridecan-1-ol involves its interaction with lipid membranes and enzymes involved in lipid metabolism . It can modulate the fluidity of cell membranes and influence the activity of enzymes such as lipases and esterases . The compound’s effects are mediated through its incorporation into lipid bilayers and subsequent alteration of membrane properties .
Comparison with Similar Compounds
Tridecan-1-ol: A straight-chain analog without the methyl substitution.
2-Methyltridecan-1-ol: A similar compound with the methyl group at the second carbon.
12-Methyltridecanoic acid: The oxidized form of 12-Methyltridecan-1-ol.
Uniqueness: this compound is unique due to its specific methyl substitution at the twelfth carbon, which imparts distinct physical and chemical properties compared to its straight-chain and differently substituted analogs . This structural uniqueness influences its reactivity and applications in various fields .
Properties
IUPAC Name |
12-methyltridecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUOFCUEFQCKKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871331 | |
Record name | 12-Methyltridecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21987-21-3 | |
Record name | 12-Methyl-1-tridecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21987-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Methyltridecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-METHYL TRIDECANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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